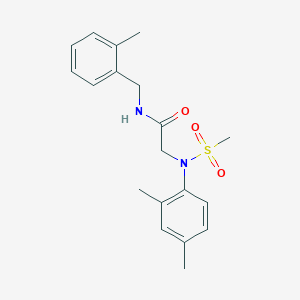
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMS-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMS-10 is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which is a critical pathway for the regulation of cell growth and apoptosis.
作用機序
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide binds to the hydrophobic pocket of MDM2, which is critical for the interaction between MDM2 and p53. This binding disrupts the MDM2-p53 interaction, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells. N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. In addition, N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for the MDM2-p53 interaction, which reduces the potential for off-target effects. N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent. However, one of the limitations of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide in vivo to determine its potential as a therapeutic agent. Additionally, the combination of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to enhance its therapeutic efficacy. Finally, the development of analogs of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide with improved solubility and potency could also be pursued.
科学的研究の応用
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. The protein-protein interaction between MDM2 and p53 is a critical pathway for the regulation of cell growth and apoptosis. In many cancers, the MDM2 protein is overexpressed, leading to the inhibition of the p53 pathway and the promotion of cancer cell growth. N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
特性
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-9-10-18(16(3)11-14)21(25(4,23)24)13-19(22)20-12-17-8-6-5-7-15(17)2/h5-11H,12-13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMUSSBYKUENKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dimethylphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B3936531.png)
![4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936532.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3936533.png)
![methyl 4-[3-(3-ethoxyphenoxy)propoxy]benzoate](/img/structure/B3936551.png)
![4-butoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936556.png)
![3-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936557.png)
![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3936562.png)
![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-propionylpiperazine](/img/structure/B3936565.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936572.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3936578.png)
![2-[2-(4-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3936596.png)
![4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B3936602.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-nitrobenzene](/img/structure/B3936607.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3936626.png)